
(2S)-2-(5-methylfuran-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(5-methylfuran-2-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are characterized by a five-membered nitrogen-containing ring. This compound features a furan ring substituted with a methyl group at the 5-position, attached to the 2-position of the pyrrolidine ring. The (2S) configuration indicates the stereochemistry of the molecule, specifying that the substituent at the 2-position of the pyrrolidine ring is in the S (sinister, left) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(5-methylfuran-2-yl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 5-methylfurfural with a suitable amine to form an intermediate Schiff base, which is then reduced to yield the desired pyrrolidine derivative. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation is often employed to reduce the Schiff base intermediate, and the process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(5-methylfuran-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-methylfuran-2(5H)-one.
Reduction: Formation of (2S)-2-(5-methylfuran-2-yl)piperidine.
Substitution: Formation of halogenated derivatives such as 5-bromo-2-(5-methylfuran-2-yl)pyrrolidine.
Scientific Research Applications
(2S)-2-(5-methylfuran-2-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(5-methylfuran-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(5-methylthiophen-2-yl)pyrrolidine: Similar structure with a thiophene ring instead of a furan ring.
(2S)-2-(5-methylpyridin-2-yl)pyrrolidine: Similar structure with a pyridine ring instead of a furan ring.
(2S)-2-(5-methylbenzofuran-2-yl)pyrrolidine: Similar structure with a benzofuran ring instead of a furan ring.
Uniqueness
(2S)-2-(5-methylfuran-2-yl)pyrrolidine is unique due to the presence of the furan ring, which imparts specific electronic and steric properties to the molecule
Properties
CAS No. |
1039033-93-6 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(2S)-2-(5-methylfuran-2-yl)pyrrolidine |
InChI |
InChI=1S/C9H13NO/c1-7-4-5-9(11-7)8-3-2-6-10-8/h4-5,8,10H,2-3,6H2,1H3/t8-/m0/s1 |
InChI Key |
LGGXPKQFJZIICN-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H]2CCCN2 |
Canonical SMILES |
CC1=CC=C(O1)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















